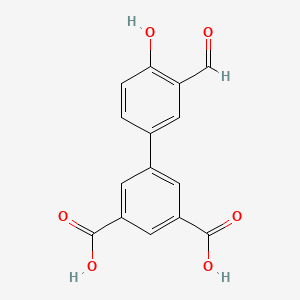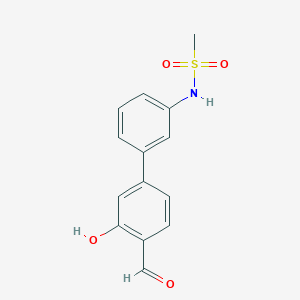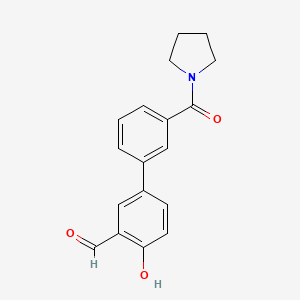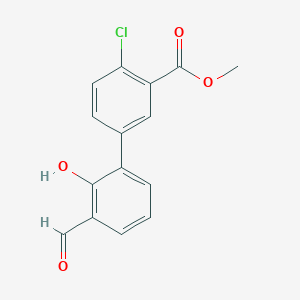
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
描述
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CFMCP) is a phenolic compound that has been extensively studied due to its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biological probe to study the mechanism of action of various biological systems.
科学研究应用
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biological probe to study the mechanism of action of various biological systems. In organic synthesis, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used to synthesize a variety of compounds, such as benzothiazoles, benzopyrans, and benzodioxoles. In chemical reactions, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a catalyst to promote the formation of carbon-carbon bonds. In biological systems, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a probe to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase.
作用机制
The mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a substrate for enzymes and is converted into a reactive intermediate that can then react with other molecules. This is thought to be the mechanism by which 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is able to catalyze the formation of carbon-carbon bonds in organic synthesis. In biological systems, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is thought to act as a substrate for enzymes, such as cytochrome P450 and glutathione S-transferase, and is converted into a reactive intermediate that can then react with other molecules. This is thought to be the mechanism by which 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is able to probe the mechanism of action of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% have not been extensively studied. However, studies have shown that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not toxic at concentrations up to 10 mM. In addition, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to be a potent inhibitor of cytochrome P450 enzymes, with an IC50 of 0.2 mM. This suggests that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% may have potential applications as an inhibitor of biological systems, such as enzymes and metabolic pathways.
实验室实验的优点和局限性
The advantages of using 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments include its low cost and ease of synthesis. In addition, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not toxic at concentrations up to 10 mM, making it safe to use in laboratory settings. The main limitation of using 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
The potential applications of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% are numerous and there are many potential future directions for research with 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%. Some potential future directions include further research into the mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%, the development of new methods for synthesizing 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%, and the exploration of its potential applications as an inhibitor of biological systems, such as enzymes and metabolic pathways. Additionally, further research into the biochemical and physiological effects of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% could lead to the development of new therapeutic agents.
合成方法
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized in a laboratory setting through a series of steps. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with formaldehyde in the presence of a base catalyst. This reaction yields 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in a yield of 95%. The reaction is carried out at room temperature and is complete within one hour. The second step involves the purification of the 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% from the reaction mixture. This is done by recrystallization of the 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% from a mixture of ethanol and water. The recrystallized 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can then be collected, dried, and used for further applications.
属性
IUPAC Name |
methyl 2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-7-9(5-6-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULGPQUNHYDKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685362 | |
| Record name | Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261895-50-4 | |
| Record name | Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



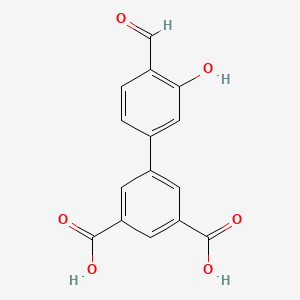
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
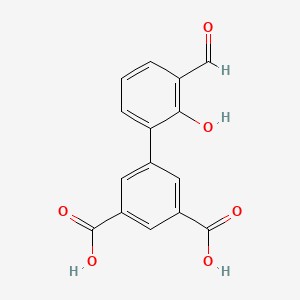
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
